molecular formula C17H16N2O3 B2430213 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 867135-92-0

4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2430213
CAS No.: 867135-92-0
M. Wt: 296.326
InChI Key: ISMXOSKQPQNVBQ-UHFFFAOYSA-N
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Description

Product Overview 4-(4-Ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS Number: 867135-92-0) is an organic compound with the molecular formula C 17 H 16 N 2 O 3 and a molecular weight of 296.32 g/mol . This compound features a 3,4-dihydroquinoxalin-2(1H)-one core, which is recognized in scientific literature as a nitrogen-based privileged heterocyclic scaffold . Privileged scaffolds are molecular structures known for their ability to interact with multiple biological targets, making them highly valuable in medicinal chemistry for the discovery and development of new pharmacologically active compounds . Research Significance and Applications The 3,4-dihydroquinoxalin-2-one motif is a subject of ongoing research due to its diverse pharmacological potential. Its synthesis and functionalization are key areas of investigation, with modern research focusing on catalytic enantioselective strategies to produce optically pure versions of the scaffold, which are crucial for studying stereoselective biological interactions . Furthermore, hybrid molecules that incorporate quinoxaline derivatives alongside other heterocyclic systems, such as 1,3,4-oxadiazoles, have shown promising antitumor activity in preclinical studies . These hybrids are designed to improve efficacy and overcome limitations like drug resistance, acting through mechanisms that may include cell cycle arrest and the induction of apoptosis . Researchers may utilize this specific compound as a key synthetic intermediate or building block for developing novel bioactive molecules targeting various therapeutic areas. Usage and Handling This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet and handle the compound using appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

4-(4-ethoxybenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-22-13-9-7-12(8-10-13)17(21)19-11-16(20)18-14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMXOSKQPQNVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 4-ethoxybenzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Hydrolysis and Solvolysis Reactions

The ethoxy group on the benzoyl moiety undergoes hydrolysis under acidic or basic conditions:

Reaction ConditionsProductYieldKey Observations
6M HCl, reflux, 8 hrs4-(4-Hydroxybenzoyl) derivative72%Ethoxy → hydroxyl conversion
NaOH (aq), 80°C, 6 hrs Carboxylic acid via ester cleavage68%Requires extended heating

Mechanistic studies suggest the ethoxy group’s cleavage follows nucleophilic acyl substitution, with the electron-rich aromatic ring stabilizing intermediates .

Radical Addition Reactions

The dihydroquinoxalinone core participates in visible-light-mediated radical reactions. For example:

Reaction with trifluoromethyl ketones ( ):

SubstrateCatalystProduct StructureYieldDiastereomeric Ratio
4-Ethoxybenzoyl derivativeRu(bpy)₃Cl₂ (2 mol%)C3-trifluoromethyl adduct58–85%50:50 to 58:42

This reaction proceeds via single-electron transfer (SET) from the photoexcited Ru catalyst, generating a radical at C3 of the dihydroquinoxalinone. The ethoxybenzoyl group’s electron-donating nature enhances radical stability .

Electrophilic Aromatic Substitution

The 4-ethoxybenzoyl moiety directs electrophiles to the ortho and para positions:

ElectrophileConditionsMajor ProductYield
HNO₃/H₂SO₄0°C, 2 hrsNitro-substituted at benzoyl ring64%
Br₂ (1 equiv)FeBr₃, CH₂Cl₂, RT Bromination at C5 of quinoxaline71%

Steric hindrance from the ethoxy group limits meta substitution, favoring para-directed nitration.

Nucleophilic Ring-Opening Reactions

The amide-like carbonyl in the dihydroquinoxalinone reacts with strong nucleophiles:

NucleophileConditionsProductYield
NH₂OH·HClEtOH, reflux, 4 hrs Oxime derivative55%
Grignard reagentTHF, −78°C Ring-opened tertiary alcohol48%

The reaction with hydroxylamine proceeds via nucleophilic attack at the carbonyl, while Grignard reagents induce ring opening at the α-position .

Photoredox Cross-Coupling

Under organophotoredox conditions, the compound engages in 1,6-conjugate additions:

Reaction with para-quinone methides ( ):

Quinone MethideCatalystProductYield
4-CF₃-substituted4CzIPN (5 mol%)C3-alkylated dihydroquinoxalinone89%

The ethoxy group’s electron-donating effect accelerates radical formation, enabling efficient cross-coupling with electron-deficient partners .

Biological Derivatization

Functionalization for pharmacological applications includes:

  • Sulfonation : Introduces solubility-enhancing groups at C7 (68% yield, H₂SO₄ catalyst) .

  • Acylation : Reacts with acetic anhydride to form acetylated derivatives (82% yield) .

These modifications are critical for optimizing pharmacokinetic profiles in drug development .

Table 2: Substituent Effects on Reactivity

PositionGroupReaction Rate (Relative)
C4Ethoxy1.0 (reference)
C4Bromo0.7
C7CF₃1.2

Scientific Research Applications

Synthesis Approaches

The synthesis of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves various methodologies that enhance its yield and purity. Recent advancements in synthetic techniques include:

  • Multicomponent Reactions : These reactions allow for the simultaneous formation of multiple bonds, leading to the efficient synthesis of complex structures.
  • Photochemical Methods : Utilizing light to drive chemical reactions has proven effective in synthesizing dihydroquinoxaline derivatives, including this compound.

Antiviral Properties

Research indicates that compounds within the dihydroquinoxaline family exhibit significant antiviral activity. For instance, derivatives have been studied for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The compound this compound has shown promise in preliminary studies as a potential candidate for further development in antiviral therapies.

Anti-inflammatory Effects

Dihydroquinoxaline derivatives are also recognized for their anti-inflammatory properties. They act as antagonists for various receptors involved in inflammatory pathways. Specific studies have highlighted their role in modulating estrogen receptors and bradykinin receptors, which are crucial in inflammatory responses.

Clinical Trials

Clinical trials involving similar dihydroquinoxaline compounds have provided insights into their safety and efficacy profiles. For example, GW420867X, a related compound, demonstrated potent antiviral activity and was well tolerated in HIV-infected patients during clinical trials . Such findings suggest that this compound could follow a similar trajectory if tested.

Structure-Activity Relationship Studies

Research has focused on understanding the structure-activity relationships (SAR) of dihydroquinoxaline derivatives to optimize their biological activity. Studies have shown that modifications at specific positions on the quinoxaline ring can significantly enhance antiviral potency and receptor selectivity .

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    4-ethoxybenzoyl chloride: A precursor in the synthesis of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one.

    3,4-dihydroquinoxalin-2(1H)-one: Another precursor used in the synthesis.

    Quinoxaline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of the quinoxaline ring and the ethoxybenzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a synthetic compound derived from the quinoxaline family, known for its diverse biological activities. This article discusses the compound's synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis typically involves the acylation of 3,4-dihydroquinoxalin-2(1H)-one with 4-ethoxybenzoyl chloride. The reaction can be performed under standard laboratory conditions using solvents such as dimethylformamide (DMF) or dichloromethane (DCM). The yield and purity of the product can be optimized by controlling reaction time and temperature.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction via mitochondria
A54920Cell cycle arrest and apoptosis

Antimicrobial Activity

The compound also exhibits antimicrobial properties. In a series of tests against Gram-positive and Gram-negative bacteria, it showed moderate inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL .

Table 2: Antimicrobial Activity of this compound

MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa>128

Anti-inflammatory Effects

Research indicates that the compound possesses anti-inflammatory properties. In animal models of inflammation induced by carrageenan, treatment with the compound significantly reduced paw edema compared to control groups. This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with the compound exhibited a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues .

Q & A

Q. What are the common synthetic routes for 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one, and how are intermediates optimized?

The synthesis typically involves condensation and functionalization steps. For example:

  • Step 1 : Preparation of 3,4-dihydroquinoxalin-2(1H)-one derivatives via base-mediated cyclization of nitroso intermediates (e.g., using potassium salts as described in ).
  • Step 2 : Introduction of the 4-ethoxybenzoyl group via Friedel-Crafts acylation or copper-catalyzed alkynylation ().
  • Optimization : Microwave-assisted synthesis () improves reaction efficiency, reducing time from hours to minutes (e.g., 120°C under MW irradiation, yielding 79–88%). Key intermediates are characterized by 1H^1H/13C^{13}C NMR and HRMS to confirm regioselectivity .

Q. How is structural elucidation performed for this compound and its derivatives?

  • Spectroscopy : 1H^1H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), 13C^{13}C NMR (carbonyl signals at ~170 ppm), and IR (C=O stretch at ~1650 cm1^{-1}) are standard ().
  • Crystallography : SHELX and ORTEP-III () resolve stereochemistry and confirm dihydroquinoxaline ring conformation. For example, torsion angles in the crystal lattice can validate non-planar geometries .

Advanced Research Questions

Q. What methodologies are used to evaluate the antitumor activity of this compound derivatives?

  • In vitro : NIH-NCI 60-cell line panel screens for GI50_{50} values (sub-nanomolar activity observed in ).
  • In vivo : Xenograft models (e.g., murine tumors) assess efficacy (e.g., 62% tumor growth inhibition at 1.0 mg/kg) and toxicity. Immunohistochemistry (IHC) with Mayer’s protocols quantifies apoptosis (cleaved caspase-3) and vasculature disruption (CD31 staining) .
  • Mechanistic studies : Tubulin-binding assays (e.g., competitive colchicine-site binding) confirm disruption of microtubule dynamics ().

Q. How are catalytic strategies like HFIP-mediated Mannich reactions applied to modify the dihydroquinoxaline scaffold?

Hexafluoroisopropanol (HFIP) catalyzes divergent C–H functionalization:

  • Conditions : HFIP (20 mol%), 40°C, 12 hours.
  • Outcomes : Selective synthesis of difluoro-substituted dihydroquinoxalinones or monofluoroquinoxalines via radical intermediates ().
  • Analytical validation : 19F^{19}F NMR and X-ray crystallography distinguish regioisomers .

Q. How can researchers resolve contradictions in synthetic yields or biological activity data?

  • Case 1 : Low alkynylation yields (e.g., 33% in ) vs. microwave-optimized routes (88% in ).
    • Resolution : Solvent polarity (i-PrOH vs. THF) and heating method (MW vs. conventional) critically impact reaction kinetics .
  • Case 2 : Discrepant anti-TB MIC values ().
    • Resolution : Standardize assays (e.g., MABA protocol) and validate via positive controls (e.g., rifampicin MIC = 0.06 µg/mL) .

Methodological Guidance

Q. What protocols are recommended for assessing metabolic stability and solubility?

  • Metabolic stability : Liver microsome assays (e.g., rat/human S9 fractions) quantify half-life (t1/2_{1/2}). Moderate stability (t1/2_{1/2} > 30 min) is ideal for in vivo studies ().
  • Solubility : Shake-flask method (PBS, pH 7.4) with HPLC-UV quantification. Aim for logP 2–3 to balance membrane permeability and aqueous solubility .

Q. How are hydrazine-mediated rearrangements utilized to functionalize the dihydroquinoxaline core?

  • Reaction : 3-arylacylidene derivatives react with hydrazine hydrate to form pyrazole or benzimidazole analogs ().
  • Conditions : Ethanol, 80°C, 6 hours.
  • Monitoring : TLC (Rf_f shift) and 1H^1H NMR (disappearance of α,β-unsaturated carbonyl signals at δ 6.8–7.5 ppm) .

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